tert-Butyl 4-(4-((benzyloxy)carbonyl)piperazin-1-yl)-2-chloro-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate
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Overview
Description
Tert-butyl 2-chloro-4-(4-phenylmethoxycarbonylpiperazin-1-yl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate is a complex organic compound that belongs to the class of pyrido[3,4-d]pyrimidines. This compound is characterized by its unique structure, which includes a tert-butyl group, a chloro substituent, and a phenylmethoxycarbonylpiperazinyl moiety. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
The synthesis of tert-Butyl 4-(4-((benzyloxy)carbonyl)piperazin-1-yl)-2-chloro-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate typically involves multiple steps, starting from commercially available starting materials. The synthetic route often includes the following steps:
Formation of the pyrido[3,4-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the chloro substituent: Chlorination reactions using reagents such as thionyl chloride or phosphorus oxychloride are commonly employed.
Attachment of the phenylmethoxycarbonylpiperazinyl group: This step involves nucleophilic substitution reactions, where the piperazine derivative is introduced.
Protection and deprotection steps: Protecting groups like tert-butyl are used to ensure selective reactions at specific sites.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
Tert-butyl 2-chloro-4-(4-phenylmethoxycarbonylpiperazin-1-yl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate undergoes various chemical reactions, including:
Substitution reactions: The chloro substituent can be replaced by other nucleophiles under appropriate conditions.
Oxidation and reduction reactions: The compound can undergo oxidation or reduction depending on the reagents used.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common reagents used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents employed.
Scientific Research Applications
Tert-butyl 2-chloro-4-(4-phenylmethoxycarbonylpiperazin-1-yl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate has several scientific research applications, including:
Medicinal chemistry: It is investigated for its potential as a therapeutic agent due to its biological activities.
Biological studies: The compound is used in studies to understand its interactions with biological targets.
Chemical biology: It serves as a tool compound to probe biological pathways and mechanisms.
Industrial applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(4-((benzyloxy)carbonyl)piperazin-1-yl)-2-chloro-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects. The exact pathways and molecular interactions depend on the specific context and application.
Comparison with Similar Compounds
Tert-butyl 2-chloro-4-(4-phenylmethoxycarbonylpiperazin-1-yl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate can be compared with other similar compounds, such as:
Pyrido[3,4-d]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities.
Piperazine derivatives: Compounds with piperazine moieties are often explored for their pharmacological properties.
Chloro-substituted heterocycles:
The uniqueness of tert-Butyl 4-(4-((benzyloxy)carbonyl)piperazin-1-yl)-2-chloro-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.
Properties
IUPAC Name |
tert-butyl 2-chloro-4-(4-phenylmethoxycarbonylpiperazin-1-yl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30ClN5O4/c1-24(2,3)34-23(32)30-10-9-18-19(15-30)26-21(25)27-20(18)28-11-13-29(14-12-28)22(31)33-16-17-7-5-4-6-8-17/h4-8H,9-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOHPCNTUYWAPFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)N=C(N=C2N3CCN(CC3)C(=O)OCC4=CC=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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